N~1~-{(E)-[4-(propan-2-yloxy)-3-(pyrrolidin-1-ylmethyl)phenyl]methylidene}-1H-tetrazole-1,5-diamine
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Overview
Description
The compound (1E)-N1-{[4-(PROPAN-2-YLOXY)-3-[(PYRROLIDIN-1-YL)METHYL]PHENYL]METHYLIDENE}-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE is a complex organic molecule with potential applications in various scientific fields. Its structure includes a tetrazole ring, a phenyl group, and a pyrrolidine moiety, making it a unique compound with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-(propan-2-yloxy)-3-[(pyrrolidin-1-yl)methyl]benzaldehyde with 1H-1,2,3,4-tetrazole-1,5-diamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-2-methylpropiophenone
- 1-Hydroxy-1-methylethyl phenyl ketone
- 2-Hydroxy-2-methyl-1-phenyl-1-propanone
Uniqueness
This compound is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its structure allows for diverse applications in different scientific fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C16H23N7O |
---|---|
Molecular Weight |
329.40 g/mol |
IUPAC Name |
1-[(E)-[4-propan-2-yloxy-3-(pyrrolidin-1-ylmethyl)phenyl]methylideneamino]tetrazol-5-amine |
InChI |
InChI=1S/C16H23N7O/c1-12(2)24-15-6-5-13(10-18-23-16(17)19-20-21-23)9-14(15)11-22-7-3-4-8-22/h5-6,9-10,12H,3-4,7-8,11H2,1-2H3,(H2,17,19,21)/b18-10+ |
InChI Key |
PYITVEMMFOQZJS-VCHYOVAHSA-N |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)/C=N/N2C(=NN=N2)N)CN3CCCC3 |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=NN2C(=NN=N2)N)CN3CCCC3 |
Origin of Product |
United States |
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